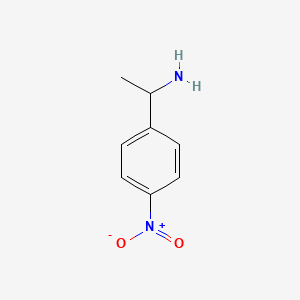

1-(4-Nitrophenyl)ethanamine

Übersicht

Beschreibung

1-(4-Nitrophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

(S)-1-(4-nitrophenyl)ethanamine is synthesized through the reduction of 4-nitroacetophenone, followed by reductive amination. Reduction is achieved using agents like sodium borohydride () or lithium aluminum hydride () in solvents such as ethanol or tetrahydrofuran (THF). Industrial production involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst for efficient and scalable production under controlled conditions.

Chemical Reactions

1-(4-Nitrophenyl)ethanamine participates in several chemical reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as or catalytic hydrogenation.

- Substitution: The amine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions for these reactions include:

- Reduction: , , Pd/C, ethanol, THF.

- Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like triethylamine (TEA).

The major products formed from these reactions are 4-aminophenylethanamine (from reduction) and various substituted phenylethanamine derivatives (from substitution).

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry: It serves as a building block for synthesizing complex molecules.

- Biology: It is studied for its potential as a ligand in enzyme inhibition.

- Medicine: It is explored for potential therapeutic properties and as a precursor in drug development.

The biological activity of (S)-1-(4-nitrophenyl)ethanamine is attributed to its ability to interact with biomolecules through hydrogen bonding (via the amino group) and hydrophobic interactions (due to the aromatic ring).

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, demonstrating effectiveness against several bacterial strains, suggesting its potential in developing new antibiotics.

Enzyme Inhibition

The compound has been investigated as an inhibitor of certain enzymes, including HIV-1 protease, showing promise as a lead compound for antiviral drug development. In studies focusing on HIV-1 protease inhibitors, derivatives of this compound displayed significant antiviral activity with values in the nanomolar range, indicating their potential as effective therapeutic agents.

Biotransformation Studies

Investigations into the biotransformation of this compound by microbial enzymes reveal its utility in biocatalysis and environmental applications.

Related Compounds

Similar compounds include:

- 4-nitrophenylethanol: A similar structure but with a hydroxyl group instead of an amine.

- 4-nitroaniline: Contains a nitro group and an amine group but lacks the ethanamine side chain.

Synthesis of (S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVOBPXEHVUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.